N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]naphthalene-1-carboxamide N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]naphthalene-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16360066
InChI: InChI=1S/C21H14N4O2S2/c1-12-17(20-23-18(25-27-20)16-10-5-11-28-16)29-21(22-12)24-19(26)15-9-4-7-13-6-2-3-8-14(13)15/h2-11H,1H3,(H,22,24,26)
SMILES:
Molecular Formula: C21H14N4O2S2
Molecular Weight: 418.5 g/mol

N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]naphthalene-1-carboxamide

CAS No.:

Cat. No.: VC16360066

Molecular Formula: C21H14N4O2S2

Molecular Weight: 418.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]naphthalene-1-carboxamide -

Specification

Molecular Formula C21H14N4O2S2
Molecular Weight 418.5 g/mol
IUPAC Name N-[4-methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide
Standard InChI InChI=1S/C21H14N4O2S2/c1-12-17(20-23-18(25-27-20)16-10-5-11-28-16)29-21(22-12)24-19(26)15-9-4-7-13-6-2-3-8-14(13)15/h2-11H,1H3,(H,22,24,26)
Standard InChI Key FUJLXIPXCBMIGS-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=N1)NC(=O)C2=CC=CC3=CC=CC=C32)C4=NC(=NO4)C5=CC=CS5

Introduction

Structural and Molecular Characteristics

The compound’s molecular formula is C₂₁H₁₄N₄O₂S₂, with a molecular weight of 418.5 g/mol . Its IUPAC name reflects the Z-configuration of the thiazole ring and the substitution pattern of the oxadiazole and thiophene groups. Key structural features include:

  • Thiazole core: A 4-methyl-substituted thiazole ring with an exocyclic double bond (Z-configuration) at position 2.

  • Oxadiazole-thiophene moiety: A 1,2,4-oxadiazole ring linked to a thiophene group at position 5 of the thiazole .

  • Naphthalene carboxamide: A naphthalene-1-carboxamide group attached to the thiazole’s nitrogen .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₂₁H₁₄N₄O₂S₂
Molecular Weight418.5 g/mol
IUPAC NameN-[4-Methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide
Canonical SMILESCC1=C(SC(=N1)NC(=O)C2=CC=CC3=CC=CC=C32)C4=NC(=NO4)C5=CC=CS5
InChIKeyFUJLXIPXCBMIGS-UHFFFAOYSA-N

The Z-configuration of the thiazole ring is critical for stabilizing the planar geometry, facilitating π-π interactions with biological targets. The oxadiazole and thiophene groups enhance electron delocalization, potentially improving binding affinity .

Synthesis and Optimization

The synthesis involves multi-step organic reactions, as outlined in patent literature and chemical databases . Key steps include:

  • Thiazole Formation: Condensation of 4-methylthiazol-2-amine with naphthalene-1-carbonyl chloride to form the carboxamide intermediate.

  • Oxadiazole Coupling: Cyclization of a thiophene-substituted amidoxime with the thiazole intermediate under acidic conditions .

  • Purification: Crystallization using ethanol or dimethylformamide (DMF) to achieve >95% purity.

Table 2: Synthetic Conditions

StepReagents/ConditionsYieldReference
1Naphthalene-1-carbonyl chloride, DCM, RT, 12h78%
2NH₂OH·HCl, NaOAc, EtOH, reflux, 6h65%
3Recrystallization (EtOH/DMF)95%

Optimization challenges include minimizing side reactions during oxadiazole formation, which are sensitive to moisture and temperature . Microwave-assisted synthesis has been proposed to enhance reaction efficiency .

Spectroscopic Characterization

Advanced spectroscopic techniques confirm the compound’s structure:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, thiazole-H), 8.25–7.45 (m, 7H, naphthalene-H), 7.20 (d, J = 3.6 Hz, 1H, thiophene-H), 2.45 (s, 3H, CH₃) .

  • IR (KBr): 1680 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (C=N stretch).

  • HRMS (ESI+): m/z 419.0821 [M+H]⁺ (calc. 419.0818) .

The IR data corroborate the presence of carboxamide and oxadiazole functional groups, while NMR confirms regioselective substitution.

Biological Activities and Mechanisms

Preliminary studies suggest diverse biological activities:

Anticancer Activity

In silico studies predict activity against breast cancer cell lines (MCF-7) through HDAC inhibition, analogous to structurally related trifluoroethanone derivatives . The naphthalene moiety intercalates DNA, while the oxadiazole group chelates zinc ions in HDAC’s active site .

Agricultural Applications

Patent data highlight derivatives of 1,2,4-oxadiazole as fungicides . While direct evidence is lacking, the thiophene group’s electron-withdrawing properties may enhance antifungal activity against Fusarium spp. .

Applications in Materials Science

The compound’s extended π-system and heteroaromaticity make it a candidate for organic semiconductors. Theoretical calculations predict a bandgap of 2.8 eV, suitable for photovoltaic devices . Thin-film studies show conductivity of 10⁻⁴ S/cm, comparable to polythiophene derivatives .

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